molecular formula C14H23NO4 B1473710 1-(Tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid CAS No. 758697-12-0

1-(Tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid

Cat. No. B1473710
CAS RN: 758697-12-0
M. Wt: 269.34 g/mol
InChI Key: RHLZKEWKVIWCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

758697-12-0

Product Name

1-(Tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.4]heptane-2-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-9-14(10(16)17)8-13(14)6-4-5-7-13/h4-9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

RHLZKEWKVIWCPW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1(CC12CCCC2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC12CCCC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid methyl ester (16.5 g, 58.2 mmol) in methanol (100 mL) was added LiOH—H2O (4.9 g, 116 mmol) and water (15 mL). After 3 hours, additional methanol (50 mL) and water (15 mL) was added and reflux was continued for 6 hours total. The solvent was removed under reduced pressure. The residue was dissolved in water (200 mL) and washed with ether (200 mL). The aqueous solution was cooled in an ice bath and methylene chloride (200 mL) was added. With stirring, 4N HCl was added dropwise until pH=2-3. The layers were separated and the aqueous layer was extracted with methylene chloride (2×300 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated. The residue was dissolved in hexane and evaporated to give 12.6 g (80%) of 1-(tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid as a white foamy solid: 1H NMR (300 MHz, CDCl3) δ 1.08 (d, J=5.0 Hz, 1H), 1.44 (s, 9H), 1.45 (m, 2H), 1.55-1.8 (m, 6H), 1.92 (m, 1H), 3.35 (dd, J=6.0, 14.0 Hz, 1H), 3.44 (dd, J=6.0, 14.0 Hz, 1H), 5.28 (br t, 1H); MS (APCI) m/z=170 [M+H-100(Boc)]+.
Name
1-(tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid methyl ester
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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